molecular formula C13H17Cl3N4 B1203076 Chloroethylclonidine CAS No. 77472-95-8

Chloroethylclonidine

カタログ番号: B1203076
CAS番号: 77472-95-8
分子量: 335.7 g/mol
InChIキー: XFDVJGKSQRUEEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

クロロエチルクロニジンの合成には、中間体の調製から始まるいくつかの段階が含まれます。合成経路には通常、次の段階が含まれます。

クロロエチルクロニジンの工業的生産方法は、実験室での合成に似ていますが、商業的な需要を満たすために拡大されています。反応条件は、最終生成物の高収率と純度を保証するように最適化されています。

化学反応の分析

クロロエチルクロニジンは、以下を含むいくつかの種類の化学反応を起こします。

    置換反応: クロロエチルクロニジンは、クロロエチル基の存在により、求核置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、水酸化ナトリウムと炭酸カリウムがあります。

    酸化および還元: この化合物は、特定の条件下で酸化または還元され、さまざまな生成物を生成する可能性があります。たとえば、過マンガン酸カリウムによる酸化により、カルボン酸誘導体が生成される可能性があります。

    環化反応: クロロエチルクロニジンは、環化反応を起こして、イミダゾール誘導体を形成する可能性があります.

科学研究への応用

クロロエチルクロニジンは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

Chloroethylclonidine functions as both an agonist and antagonist at different alpha-adrenergic receptor subtypes. Its unique ability to irreversibly block alpha-1 adrenergic receptors while acting as an agonist at alpha-2 receptors makes it an important tool in pharmacological research.

Cardiovascular Research

This compound has been extensively used to study cardiovascular responses in different rat strains. Its effects on blood vessel contraction have been documented, highlighting strain-dependent responses. For instance:

  • In spontaneously hypertensive rats, this compound elicited a stronger contraction in the aorta compared to normotensive strains, indicating its role in hypertension studies .
  • The compound significantly increased the EC50 values of noradrenaline, demonstrating its potent antagonistic effects on adrenergic signaling pathways .

Ion Channel Studies

Research has demonstrated that this compound directly inhibits inward rectifier potassium channels (Kir2.1), which are crucial for maintaining cardiac and neuronal excitability:

  • In experiments using patch-clamp techniques, this compound was found to block Kir2.1 channels with a half-maximal inhibitory concentration (K) of approximately 30 μM . This inhibition was voltage-dependent and suggested that this compound interacts with the channel pore independently of receptor mechanisms.

Neuropharmacology

The compound has been utilized to explore the interactions between adrenergic agonists and vascular responses:

  • In canine models, this compound altered the response to methoxamine and phenylephrine based on the concentration applied, revealing its complex role in modulating vascular tone under different physiological conditions .

Case Study 1: Vascular Responses in Different Rat Strains

A study examining the effects of this compound on vascular contraction across different rat strains provided insights into its varied effects based on genetic background.

Rat StrainMaximal Contraction (%)EC50 Shift (fold)
Wistar4010
Spontaneously Hypertensive Rat701000
Wistar Kyoto30670

This table illustrates the differential responses observed, underscoring the importance of genetic factors in pharmacological studies.

Case Study 2: Inward Rectifier Potassium Channel Inhibition

Research utilizing patch-clamp techniques revealed critical data regarding this compound's inhibition of potassium channels:

ParameterValue
K (Half-maximal Inhibitory Concentration)30 μM
Voltage DependenceSignificant
Time Constant for Block~8 s at 0 mV

These findings indicate that this compound's action is not only receptor-mediated but also involves direct interaction with ion channels.

生物活性

Chloroethylclonidine (CEC) is a compound primarily recognized for its role as an irreversible antagonist of α-adrenoceptors. Its biological activity has been extensively studied, particularly in relation to vascular responses and renal function. This article provides a detailed overview of CEC's biological activity, supported by data tables, case studies, and significant research findings.

This compound functions by alkylating α-adrenoceptors, leading to irreversible inhibition. It exhibits different affinities for various subtypes of these receptors, particularly α1A, α1B, and α2. The preferential alkylation of receptor subtypes is influenced more by receptor accessibility than by affinity differences.

  • Affinity for Receptor Subtypes :
    • α1B : Highest sensitivity to CEC (pD2 values indicating high affinity).
    • α1D : Moderate sensitivity.
    • α1A : Relatively insensitive to irreversible inactivation.
    • α2 : Shows mixed agonistic and antagonistic properties depending on the context (e.g., acting as a partial agonist in certain transfected cells) .

Vascular Responses

Research indicates that CEC significantly alters noradrenaline-induced vascular responses. In studies involving rat aorta and caudal arteries, CEC treatment resulted in:

  • Biphasic contraction-response curves in the aorta, indicating both high-affinity and low-affinity components for noradrenaline.
  • A dramatic increase in EC50 values for noradrenaline, suggesting that CEC effectively inhibits adrenergic signaling .

Table 1: Effects of this compound on Noradrenaline Responses

ParameterAorta (Wistar Rats)Caudal ArteriesSHR Aorta
EC50 Increase~1000-fold~10-fold~1000-fold
pD2 High Affinity8.5 - 7.56.5 - 5.7Not specified
pD2 Low Affinity6.3 - 5.2Not applicableNot specified

Renal Function Studies

This compound's effects extend to renal physiology, particularly in models of renal failure and diabetic nephropathy. In studies involving spontaneously hypertensive rats (SHR) and Wistar Kyoto rats:

  • CEC modified renal vasoconstrictor responses to adrenergic stimuli, with varying effects based on the presence of renal impairments.
  • In renal failure models, CEC enhanced vasoconstrictor responses significantly compared to controls .

Table 2: Renal Vasoconstrictor Responses to this compound

ConditionResponse TypeEffect of CEC
Normal Renal FunctionBaseline VasoconstrictionNo significant change
Renal FailureAdrenergic Stimuli ResponseEnhanced (P<0.01)
Early Diabetic NephropathyAdrenergic Stimuli ResponseVariable effects

Case Studies

Several case studies highlight the clinical relevance of CEC:

  • Study on Hypertensive Rats : In SHR models, CEC was shown to exacerbate renal vasoconstriction under adrenergic stimulation, indicating its potential role in modulating blood pressure during renal impairment .
  • Arrhythmia Induction : In anesthetized canine models, administration of CEC increased the incidence of lethal arrhythmias during coronary occlusion, suggesting a risk factor for cardiac events under certain conditions .

特性

CAS番号

77472-95-8

分子式

C13H17Cl3N4

分子量

335.7 g/mol

IUPAC名

N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C13H17Cl3N4/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13/h6-7H,2-5,8H2,1H3,(H2,17,18,19)

InChIキー

XFDVJGKSQRUEEM-UHFFFAOYSA-N

SMILES

CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl

正規SMILES

CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl

Key on ui other cas no.

98086-36-3

ピクトグラム

Irritant

同義語

chlorethylclonidine
chloroethylclonidine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。